molecular formula C6H9NO2 B6235002 3-(1,3-oxazol-2-yl)propan-1-ol CAS No. 1895265-79-8

3-(1,3-oxazol-2-yl)propan-1-ol

Cat. No.: B6235002
CAS No.: 1895265-79-8
M. Wt: 127.1
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Description

3-(1,3-Oxazol-2-yl)propan-1-ol is a chemical compound featuring an oxazole heterocycle linked to a propanol chain. Oxazole derivatives are a significant class of heterocyclic compounds in medicinal and organic chemistry, often serving as key scaffolds in the development of pharmacologically active molecules and functional materials. Researchers value these structures for their potential as synthetic intermediates in constructing more complex molecular architectures. While the specific biological activity and research applications of this compound require further investigation from the primary scientific literature, analogous oxazole-containing compounds have been explored for various purposes, including as intermediates in synthesizing potential therapeutic agents. This product is provided as a high-purity material to ensure reliability and reproducibility in research applications. It is intended for use in laboratory settings only by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

1895265-79-8

Molecular Formula

C6H9NO2

Molecular Weight

127.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 1,3 Oxazol 2 Yl Propan 1 Ol

Precursor-Based Strategies for Oxazole (B20620) Ring Formation in 3-(1,3-oxazol-2-yl)propan-1-ol Synthesis

The construction of the oxazole ring in this compound is typically achieved through the cyclization of carefully designed acyclic precursors. These strategies are foundational in heterocyclic chemistry and offer versatile pathways to the target molecule.

Cycloisomerization Approaches to the Oxazole Core

Cycloisomerization reactions provide a direct and atom-economical route to the oxazole core. ijpsonline.comtandfonline.com A common approach involves the cyclization of propargyl amides. tandfonline.comfigshare.comnih.gov This method can be mediated by various catalysts, including silica (B1680970) gel, to produce polysubstituted oxazoles under mild conditions. ijpsonline.comfigshare.comnih.gov The reaction proceeds through the initial cyclization to an oxazoline (B21484) intermediate, which then isomerizes to the aromatic oxazole. ijpsonline.com

For the synthesis of this compound, a suitable N-propargyl amide precursor bearing a protected hydroxyl group would be required. The reaction can be catalyzed by acids or transition metals. For instance, a one-pot propargylation/cycloisomerization tandem process using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst has been developed for the synthesis of substituted oxazoles from propargylic alcohols and amides. researchgate.net Similarly, zinc-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols has been shown to produce oxazole derivatives. researchgate.net

Catalyst/MediatorPrecursor TypeKey Features
Silica GelPropargyl AmideMild conditions, high efficiency. ijpsonline.comfigshare.comnih.gov
p-Toluenesulfonic AcidPropargylic Alcohols and AmidesOne-pot tandem reaction. researchgate.net
Zinc (II) TriflateN-(propargyl)arylamides and Allylic AlcoholsTandem cycloisomerization/alkylation. researchgate.net

Van Leusen Oxazole Synthesis and Adaptations for this compound

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgnih.gov This reaction, developed in 1972, is a one-pot synthesis that proceeds under mild, basic conditions. ijpsonline.comnih.govmdpi.comijpsonline.com The mechanism involves the deprotonation of TosMIC, followed by its addition to an aldehyde to form an oxazoline intermediate. Subsequent elimination of toluenesulfinic acid yields the oxazole ring. organic-chemistry.orgnih.govmdpi.com

To synthesize this compound using this method, the starting aldehyde would need to contain a protected hydroxyl group. A modified Van Leusen protocol has been described for the preparation of 5-(het)aryl oxazoles from substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides, which are converted to the corresponding aldehyde in situ. nih.gov This adaptation could be relevant for precursors of this compound. Microwave-assisted Van Leusen synthesis has also been reported to produce 5-aryl-1,3-oxazoles with high efficiency. nih.govsemanticscholar.org

ReagentSubstrateKey Features
Tosylmethyl isocyanide (TosMIC)AldehydesMild, basic conditions; one-pot reaction. ijpsonline.comorganic-chemistry.orgwikipedia.orgnih.govmdpi.comijpsonline.com
TosMIC with in situ aldehyde generationAlcohols or Benzyl BromidesModified protocol, avoids isolation of aldehyde. nih.gov
TosMIC under microwave irradiationAldehydesHigh efficiency, broad substrate scope. nih.govsemanticscholar.org

Bredereck Reaction Modifications for Oxazole Precursors

The Bredereck reaction traditionally involves the reaction of α-haloketones with amides to form oxazoles. ijpsonline.comslideshare.net This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com An improvement on this method utilizes α-hydroxyketones as the starting material. ijpsonline.com For the synthesis of this compound, a suitable α-haloketone or α-hydroxyketone precursor with a protected propanol (B110389) side chain would be necessary.

Starting MaterialReagentProduct Type
α-HaloketonesAmides2,4-Disubstituted oxazoles. ijpsonline.comslideshare.net
α-HydroxyketonesAmidesImproved efficiency and economy. ijpsonline.com

Oxidative Cyclization Reactions in Oxazole Ring Construction

Oxidative cyclization provides another important route to the oxazole nucleus. These reactions often involve the formation of C-O and C-N bonds in a single step from acyclic precursors. For instance, a metal-free, TBHP/KI-promoted oxidative cyclization of α-aminoketones has been developed to synthesize 2-acyloxazoles. researchgate.net Another approach involves the iodine-promoted oxidative domino cyclization of methyl azaarenes and α-amino ketones to yield 2,5-disubstituted oxazoles. researchgate.net

A copper-catalyzed oxidative cyclization of enamides has been shown to produce 2,5-disubstituted oxazoles at room temperature via vinylic C-H bond functionalization. organic-chemistry.org Furthermore, a metal-free tandem oxidative cyclization mediated by t-BuOOH/I2 allows for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org A strategy for the metal-free C–O bond cleavage of an ester and functionalization for the synthesis of substituted oxazoles has also been developed. rsc.org

Catalyst/OxidantPrecursor TypeKey Features
TBHP/KIα-AminoketonesMetal-free, mild conditions. researchgate.net
IodineMethyl azaarenes and α-Amino ketonesMetal-free, domino reaction. researchgate.net
Copper (II)EnamidesRoom temperature, vinylic C-H functionalization. organic-chemistry.org
t-BuOOH/I2Various simple starting materialsMetal-free, domino oxidative cyclization. organic-chemistry.org

Photochemical Cycloaddition Routes to Oxazole Scaffolds

Photochemical methods offer unique pathways to oxazole synthesis. One such approach involves the photochemical transformation of N-acylated isoxazolones, which can be triggered by photoredox catalysis. acs.org A continuous flow process has been developed that converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. organic-chemistry.org More recently, the use of high-power UV-B LED modules has enabled the efficient and scalable synthesis of trisubstituted oxazoles from isoxazolones through a radical decarboxylation process. acs.orgnih.gov An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has also been described for oxazole synthesis. rsc.org

MethodPrecursorKey Features
Photoredox CatalysisN-Acylated IsoxazolonesPhotochemical transformation. acs.org
Photochemical TranspositionIsoxazolesContinuous flow process. organic-chemistry.org
UV-B LED IrradiationIsoxazolonesScalable, radical decarboxylation. acs.orgnih.gov
Electrochemical CycloadditionCarboxylic AcidsPhosphine-mediated, deoxygenative. rsc.org

Transition-Metal Catalyzed Routes for Oxazole Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis and provides highly efficient and selective routes to oxazoles. researchgate.net Palladium and copper catalysts are commonly employed. For example, a palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by in situ cyclization, yields 2,5-disubstituted oxazoles. organic-chemistry.org

Copper-catalyzed reactions are also prevalent. A two-step synthesis of 2-phenyl-4,5-substituted oxazoles involves the intramolecular copper-catalyzed cyclization of functionalized enamides. acs.org Another method involves the reaction of diazoketones with amides in the presence of copper(II) triflate. tandfonline.com The direct arylation of 4-substituted oxazoles with aryl bromides can be achieved using a palladium/copper catalyst system. ijpsonline.comijpsonline.com Furthermore, a dual gold/copper and copper/photoredox catalysis approach has been developed for the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides. organic-chemistry.org

Metal CatalystPrecursor TypeKey Features
PalladiumN-Propargylamides and Aryl IodidesCoupling followed by in situ cyclization. organic-chemistry.org
CopperFunctionalized EnamidesIntramolecular cyclization. acs.org
Copper (II) TriflateDiazoketones and AmidesCondensation reaction. tandfonline.com
Palladium/Copper4-Substituted Oxazoles and Aryl BromidesDirect arylation. ijpsonline.comijpsonline.com
Gold/Copper and Copper/PhotoredoxN-Propargylamides and Alkyl HalidesDual catalysis under blue-light irradiation. organic-chemistry.org

Introduction of the Propan-1-ol Moiety in this compound

The introduction of the propan-1-ol side chain at the C-2 position of the oxazole ring is a key strategic consideration in the synthesis of this compound. This can be achieved through various approaches, including the formation of a carbon-carbon bond at the C-2 position followed by functional group manipulations.

Strategies for Carbon-Carbon Bond Formation at the Oxazole C-2 Position

Several methods can be employed to forge the carbon-carbon bond between the oxazole ring and the three-carbon side chain. These strategies often involve the reaction of a suitably functionalized oxazole with a three-carbon synthon.

One common approach involves the lithiation of the C-2 position of the oxazole ring , which is the most acidic position, followed by quenching with an appropriate electrophile. For instance, treatment of an oxazole with a strong base like n-butyllithium generates a 2-lithiooxazole intermediate. This nucleophilic species can then react with a three-carbon electrophile, such as 3-benzyloxy-1-bromopropane, to introduce the protected propanol side chain. Subsequent deprotection of the benzyl group would then yield the desired alcohol.

Another powerful strategy is the use of organometallic cross-coupling reactions . The Heck reaction , a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can be adapted for this purpose. For example, a 2-bromooxazole (B165757) can be coupled with a suitable three-carbon alkene, such as 3-buten-1-ol, in the presence of a palladium catalyst and a base. nih.gov This reaction directly introduces the carbon skeleton and the hydroxyl group in a single step. The regioselectivity of the Heck reaction on allylic alcohols can be influenced by the reaction conditions. nih.gov

Similarly, the Sonogashira coupling , which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, can be utilized. A 2-bromooxazole could be coupled with a protected propargyl alcohol derivative. Subsequent reduction of the alkyne would then provide the saturated propanol side chain.

Grignard reactions also offer a viable route. A 2-bromooxazole can be converted to its corresponding Grignard reagent, 2-(bromomagnesio)oxazole, by treatment with magnesium metal. This organometallic reagent can then react with a suitable three-carbon electrophile, such as 3-benzyloxypropanal, to form the desired carbon-carbon bond. Subsequent reduction of the resulting secondary alcohol and deprotection would yield this compound. It is important to note that the formation of Grignard reagents can be sensitive to moisture and may require activation of the magnesium. wvu.edu

Reduction Methodologies for Propanol Side Chain Precursors

Once the three-carbon skeleton is attached to the C-2 position of the oxazole ring, the terminal functional group often needs to be reduced to a primary alcohol. The choice of reducing agent depends on the nature of the precursor functional group, such as a carboxylic acid, ester, or aldehyde.

For the reduction of a carboxylic acid precursor, such as 3-(1,3-oxazol-2-yl)propanoic acid, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. For example, propanoic acid is reduced to propanol using LiAlH₄. semanticscholar.orgresearchgate.net

Esters , for instance, ethyl 3-(1,3-oxazol-2-yl)propanoate, can also be reduced to the corresponding primary alcohol using LiAlH₄. rsc.org Alternatively, diisobutylaluminum hydride (DIBAL-H) can be employed. DIBAL-H is a milder reducing agent and can selectively reduce esters to aldehydes at low temperatures, but with an excess of the reagent and at higher temperatures, it can effect the reduction to the alcohol. idexlab.comgoogle.comnih.gov

If the precursor is an aldehyde , such as 3-(1,3-oxazol-2-yl)propanal, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used. This reagent is more selective and tolerant of other functional groups compared to LiAlH₄.

Catalytic hydrogenation is another important reduction method. For example, an unsaturated precursor like ethyl 3-(1,3-oxazol-2-yl)propenoate can be reduced to the corresponding saturated alcohol. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. This method has the advantage of reducing the carbon-carbon double bond and the ester functionality simultaneously or sequentially, depending on the reaction conditions.

The following table summarizes some common reducing agents and their applications in the synthesis of alcohols from various carbonyl precursors.

Precursor Functional GroupReducing Agent(s)Product Functional Group
Carboxylic AcidLithium aluminum hydride (LiAlH₄)Primary Alcohol
EsterLithium aluminum hydride (LiAlH₄), Diisobutylaluminum hydride (DIBAL-H)Primary Alcohol
AldehydeSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Primary Alcohol
KetoneSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Secondary Alcohol
Alkene (in conjugation with carbonyl)Catalytic Hydrogenation (e.g., H₂/Pd-C)Saturated Alcohol (if carbonyl is also reduced)

Functional Group Interconversions for the Hydroxyl Group in this compound

In some synthetic routes, the propanol side chain is introduced with a different functional group at the terminus, which is then converted to a hydroxyl group in a later step. This approach can be advantageous if the desired starting materials are more readily available or if the hydroxyl group is not compatible with earlier reaction conditions.

A common strategy is the hydrolysis of a halide . For example, a 2-(3-chloropropyl)oxazole or 2-(3-bromopropyl)oxazole can be synthesized and subsequently hydrolyzed to this compound. This hydrolysis is typically carried out under basic conditions, for instance, by refluxing with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion displaces the halide. The synthesis of 1-(3-chloropropyl)-2-keto-benzimidazole, a related heterocyclic compound, has been reported, demonstrating the feasibility of introducing a chloropropyl side chain. researchgate.net

Another approach is the reduction of an azide (B81097) . A 2-(3-azidopropyl)oxazole can be prepared, and the azide group can then be reduced to an amine, which can be further converted to an alcohol. However, a more direct conversion of an azide to an alcohol is less common. The synthesis of 2-[(1,2,3-triazol-1-yl)methyl]aziridines from 2-(azidomethyl)aziridines highlights the utility of the azide group as a precursor for other functionalities. rsc.org

Multi-component Reactions in the Synthesis of this compound Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single pot. MCRs are highly convergent and atom-economical, making them attractive for the efficient synthesis of diverse chemical libraries. Several MCRs are known for the synthesis of the oxazole core, and these can be adapted to introduce the desired propanol side chain.

The van Leusen oxazole synthesis is a well-known three-component reaction between an aldehyde, tosylmethyl isocyanide (TosMIC), and a base to form a 5-substituted oxazole. beilstein-journals.orgwikipedia.orgnih.gov By choosing an aldehyde that already contains a protected hydroxyl group, such as 4-benzyloxybutanal, it is possible to construct the oxazole ring with the desired side chain precursor in a single step. Subsequent deprotection would then yield the target molecule.

Another approach involves a three-component reaction of an aromatic aldehyde, malononitrile, and an aliphatic amine , which can lead to various pyridine (B92270) derivatives. nih.govnih.gov While not directly yielding an oxazole, this demonstrates the potential of MCRs to generate complex heterocyclic systems. By carefully selecting the starting materials, it might be possible to devise an MCR that assembles the oxazole ring and the propanol side chain concurrently. For instance, a reaction involving an aldehyde, an isocyanide, and a functionalized component bearing a protected hydroxyl group could be envisioned.

Recent research has also explored the synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction, showcasing the ability of MCRs to introduce functionalized side chains onto heterocyclic cores. wikipedia.org The development of novel MCRs remains an active area of research, and it is plausible that a direct, one-pot synthesis of this compound or its derivatives could be achieved through this strategy.

Green Chemistry Approaches in the Synthesis of this compound and Analogues

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. These principles can be applied to the synthesis of this compound and its analogues to develop more sustainable synthetic routes.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. mdpi.comsums.ac.irorganic-chemistry.org The Robinson-Gabriel synthesis of oxazoles, for example, can be performed under microwave irradiation, potentially reducing the reaction time and energy consumption. This technique could be applied to the cyclodehydration step in the synthesis of the oxazole ring of the target molecule.

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to promote chemical reactions. nih.govsemanticscholar.org Sonication can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional methods. The synthesis of various heterocyclic compounds, including thiazoles and triazoles, has been successfully achieved using ultrasound. semanticscholar.org This approach could be explored for various steps in the synthesis of this compound, such as the formation of the oxazole ring or the introduction of the side chain.

The use of environmentally benign solvents , such as water or ionic liquids, is a cornerstone of green chemistry. While many of the reactions described for the synthesis of oxazoles utilize organic solvents, there is a growing interest in developing aqueous synthetic methods. The Heck reaction, for instance, can be performed in water using appropriate catalysts and reaction conditions.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. For the synthesis of chiral analogues of this compound, the biocatalytic reduction of a ketone precursor, such as 1-(1,3-oxazol-2-yl)propan-2-one, using a ketoreductase enzyme could provide access to the corresponding chiral secondary alcohol. While this would not directly yield the target primary alcohol, it demonstrates the potential of biocatalysis in the synthesis of functionalized oxazole derivatives.

The following table provides a summary of some green chemistry approaches and their potential applications in the synthesis of this compound.

Green Chemistry ApproachPotential ApplicationAdvantages
Microwave-assisted Synthesis Robinson-Gabriel synthesis for oxazole ring formation.Reduced reaction times, higher yields, energy efficiency. mdpi.comsums.ac.irorganic-chemistry.org
Ultrasound-assisted Synthesis Formation of the oxazole ring or side-chain introduction.Milder reaction conditions, enhanced reaction rates. semanticscholar.org
Use of Green Solvents Heck reaction in water for C-C bond formation.Reduced environmental impact, improved safety.
Biocatalysis Enantioselective reduction of a ketone precursor to a chiral alcohol.High selectivity, mild reaction conditions, environmentally friendly.

Chemical Transformations and Derivatizations of 3 1,3 Oxazol 2 Yl Propan 1 Ol

Reactivity of the Oxazole (B20620) Heterocycle in 3-(1,3-oxazol-2-yl)propan-1-ol

The oxazole ring is an electron-rich five-membered heterocycle, but its aromaticity is less pronounced than that of analogues like thiazole. wikipedia.org Its reactivity is characterized by a susceptibility to deprotonation at the C2 position and a general resistance to electrophilic substitution unless activated. wikipedia.orgpharmaguideline.com

Electrophilic aromatic substitution on the oxazole ring is generally challenging. pharmaguideline.com The reaction typically requires the presence of electron-donating groups on the ring to facilitate the attack of an electrophile. wikipedia.orgpharmaguideline.com The positional reactivity for electrophilic substitution on oxazoles is generally considered to be C5 > C4 > C2. chempedia.info In the case of this compound, the 2-alkyl substituent is a weak electron-donating group, which may not be sufficient to promote vigorous substitution. However, under forcing conditions, electrophilic attack would be predicted to occur preferentially at the C5 or C4 positions.

Table 1: Predicted Electrophilic Aromatic Substitution on the Oxazole Ring

Reaction Type Reagent/Conditions Predicted Major Product(s)
Bromination Br₂ 5-bromo-2-(3-hydroxypropyl)oxazole and/or 4-bromo-2-(3-hydroxypropyl)oxazole
Nitration HNO₃/H₂SO₄ Reaction is difficult and may not proceed due to the electron-deficient nature of the oxazolium cation formed under acidic conditions. pharmaguideline.com

Unsubstituted oxazole rings are generally resistant to nucleophilic substitution. pharmaguideline.com Such reactions typically require a good leaving group, such as a halogen, located at the C2 position. wikipedia.orgpharmaguideline.com Since this compound lacks a suitable leaving group on the oxazole core, direct nucleophilic substitution is unlikely. Instead, strong nucleophiles may induce ring cleavage rather than substitution. pharmaguideline.com

Nucleophilic addition reactions, particularly conjugate additions, have been demonstrated on oxazoles bearing an alkynyl group at the C2 position, providing a route to various heterocyclic building blocks. nih.govrsc.org However, this reactivity is specific to the C2-alkynyl substituent and not directly applicable to this compound.

The most acidic proton on the oxazole ring is at the C2 position, making it the primary site for deprotonation by strong bases like n-butyllithium (n-BuLi). pharmaguideline.comnih.gov However, in this compound, the C2 position is already substituted. While direct C-H activation at C5 is a possibility, a more common strategy for functionalization involves halogenation of the oxazole ring followed by metal-catalyzed cross-coupling reactions. researchgate.net

A variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi reactions, are effective for forming C-C bonds with halo-oxazoles. nih.govsci-hub.secapes.gov.br For instance, a 5-bromo or 5-iodo derivative of this compound could be prepared and subsequently used in these coupling reactions to introduce new aryl or alkyl groups.

Table 2: Potential Cross-Coupling Reactions for Functionalizing the Oxazole Ring

Reaction Name Reactants Catalyst/Conditions Product Type
Suzuki-Miyaura Coupling 5-Bromo-3-(oxazol-2-yl)propan-1-ol, Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base 5-Aryl-3-(oxazol-2-yl)propan-1-ol
Stille Coupling 5-Bromo-3-(oxazol-2-yl)propan-1-ol, Organostannane (e.g., Aryl-SnBu₃) Pd catalyst 5-Aryl-3-(oxazol-2-yl)propan-1-ol

Reactivity of the Propan-1-ol Side Chain in this compound

The primary alcohol of the propan-1-ol side chain is a key site for chemical modification, allowing for a wide range of derivatization and oxidation reactions that leave the oxazole ring intact.

The hydroxyl group of this compound can be readily converted into other functional groups, such as esters and ethers, using standard synthetic methodologies. These derivatization reactions are useful for modifying the molecule's physical properties or for introducing specific functionalities. researchgate.net

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding ester. For example, treatment with acetic anhydride (B1165640) would produce 3-(1,3-oxazol-2-yl)propyl acetate (B1210297). nih.gov

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be used to form ethers. For instance, reacting the sodium alkoxide of this compound with methyl iodide would yield 2-(3-methoxypropyl)-1,3-oxazole.

Table 3: Examples of Hydroxyl Group Derivatization

Reaction Type Reagent(s) Product
Esterification Acetic anhydride, Pyridine 3-(1,3-oxazol-2-yl)propyl acetate
Esterification Benzoyl chloride, Triethylamine 3-(1,3-oxazol-2-yl)propyl benzoate
Etherification 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) 2-(3-methoxypropyl)-1,3-oxazole

The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Oxidation to Aldehyde: To obtain the aldehyde, 3-(1,3-oxazol-2-yl)propanal, a mild oxidizing agent or specific reaction conditions are required to prevent over-oxidation. chemguide.co.uk Common methods include using pyridinium (B92312) chlorochromate (PCC) or performing a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). nih.govqbreader.org Alternatively, oxidation with acidified potassium dichromate(VI) can yield the aldehyde if the product is immediately distilled from the reaction mixture as it forms. chemguide.co.ukphysicsandmathstutor.com

Oxidation to Carboxylic Acid: For complete oxidation to the carboxylic acid, 3-(1,3-oxazol-2-yl)propanoic acid, a strong oxidizing agent and more vigorous conditions are employed. libretexts.org A common procedure involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in acidic solution. chemguide.co.uklibretexts.orgsavemyexams.com This ensures that any initially formed aldehyde is further oxidized to the carboxylic acid. libretexts.org

Table 4: Oxidation Products of the Propan-1-ol Side Chain

Desired Product Reagent(s) and Conditions Chemical Name of Product
Aldehyde Pyridinium chlorochromate (PCC) in CH₂Cl₂ 3-(1,3-oxazol-2-yl)propanal
Aldehyde Acidified K₂Cr₂O₇, with immediate distillation 3-(1,3-oxazol-2-yl)propanal
Aldehyde Swern Oxidation (1. (COCl)₂, DMSO; 2. Et₃N) 3-(1,3-oxazol-2-yl)propanal

Conversion to Other Functional Groups (e.g., Halogenation, Amination)

The primary alcohol moiety of this compound is the principal site for functional group interconversion, allowing for its transformation into halides and amines, which are valuable intermediates for further synthetic manipulations.

Halogenation:

The conversion of the hydroxyl group to a halogen can be achieved through several established methods. The choice of reagent is crucial to ensure compatibility with the oxazole ring, which is generally stable under neutral or mildly acidic conditions but can be sensitive to strong acids or bases.

A common and effective method for this transformation is the Appel reaction . This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄, CBr₄) to convert primary and secondary alcohols to the corresponding alkyl halides under mild, neutral conditions. The reaction proceeds with an inversion of configuration at a stereocenter. For this compound, this would yield 2-(3-halopropyl)-1,3-oxazole. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

ReagentProductConditions
PPh₃, CCl₄2-(3-chloropropyl)-1,3-oxazoleNeutral, mild temperature
PPh₃, CBr₄2-(3-bromopropyl)-1,3-oxazoleNeutral, mild temperature

Another set of reagents suitable for this conversion includes thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reagents are effective for primary alcohols and typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if a chiral center is present. Careful control of the reaction conditions, such as temperature and the use of a non-nucleophilic base like pyridine, is necessary to neutralize the acidic byproducts and prevent degradation of the oxazole ring.

Amination:

The direct conversion of the alcohol to an amine is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, a two-step process is typically employed. The alcohol is first converted into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), which is then displaced by an amine nucleophile.

Alternatively, the Mitsunobu reaction offers a direct, one-pot method for the conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. This reaction involves the use of triphenylphosphine, a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable nitrogen nucleophile. For the synthesis of a primary amine, a protected nitrogen source like phthalimide (B116566) or an azide (B81097) is often used, followed by a deprotection or reduction step.

Nitrogen SourceIntermediateFinal Product
PhthalimideN-(3-(1,3-oxazol-2-yl)propyl)phthalimide3-(1,3-oxazol-2-yl)propan-1-amine (after hydrazinolysis)
Hydrazoic acid (HN₃) or Diphenylphosphoryl azide (DPPA)2-(3-azidopropyl)-1,3-oxazole3-(1,3-oxazol-2-yl)propan-1-amine (after reduction)

Another approach involves the oxidation of the primary alcohol to an aldehyde, followed by reductive amination . This method involves the reaction of the intermediate aldehyde with an amine in the presence of a reducing agent. For the synthesis of a primary amine, ammonia (B1221849) can be used. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.

Tandem and Cascade Reactions Involving this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient strategy for the synthesis of complex molecules from simpler precursors. The primary alcohol of this compound can serve as a handle to initiate such sequences.

One plausible tandem reaction is an oxidation-Wittig reaction . In this sequence, the primary alcohol is first oxidized in situ to the corresponding aldehyde. Without isolation, a Wittig reagent (a phosphorus ylide) is introduced, which then reacts with the aldehyde to form an alkene. This one-pot procedure avoids the often-problematic isolation of volatile or unstable aldehydes. A variety of oxidizing agents can be used, provided they are compatible with the subsequent Wittig reaction.

Oxidizing AgentWittig ReagentProduct
Dess-Martin periodinanePh₃P=CHCO₂EtEthyl 5-(1,3-oxazol-2-yl)pent-2-enoate
Manganese dioxide (MnO₂)Ph₃P=CH₂2-(but-3-en-1-yl)-1,3-oxazole

Similarly, a tandem oxidation-Henry reaction can be envisioned. The in situ generated aldehyde can react with a nitroalkane in the presence of a base to form a β-nitro alcohol. The Henry reaction is a powerful C-C bond-forming reaction, and its products are versatile intermediates that can be further transformed, for example, by reduction of the nitro group to an amine and dehydration to a nitroalkene.

Chiral Synthesis and Resolution of this compound Stereoisomers

While this compound itself is achiral, the introduction of a substituent at the α- or β-position of the propanol (B110389) chain can create a chiral center. The synthesis of enantiomerically pure stereoisomers of such derivatives is of significant interest, particularly in medicinal chemistry.

Asymmetric Synthesis:

One approach to obtaining chiral derivatives is through asymmetric synthesis. For instance, the asymmetric reduction of a corresponding ketone precursor, such as 1-(1,3-oxazol-2-yl)propan-2-one, using a chiral reducing agent or catalyst can yield an enantiomerically enriched secondary alcohol. Chiral borane (B79455) reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for the enantioselective reduction of ketones.

Alternatively, starting from a chiral precursor can also lead to the desired chiral product. For example, the use of a chiral epoxide which is then opened by a nucleophile to install the oxazole moiety would be a viable strategy.

Resolution of Racemates:

When a racemic mixture of a chiral derivative of this compound is synthesized, resolution techniques can be employed to separate the enantiomers.

Enzymatic resolution is a powerful and widely used method. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by chromatography. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity.

EnzymeAcyl DonorProducts
Lipase (B570770) (e.g., Candida antarctica lipase B)Vinyl acetateEnantiomerically enriched acetate ester and unreacted alcohol

Advanced Spectroscopic and Structural Analysis of 3 1,3 Oxazol 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of proton and carbon signals and insight into the connectivity and spatial relationships of atoms within the 3-(1,3-oxazol-2-yl)propan-1-ol molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the oxazole (B20620) ring and the propanol (B110389) side chain. The chemical shifts are influenced by the electronic environment of each proton. The protons on the oxazole ring are anticipated to resonate in the aromatic region, while the aliphatic protons of the propanol chain will appear at lower chemical shifts. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the oxazole ring are expected to have chemical shifts in the downfield region characteristic of aromatic heterocycles, while the aliphatic carbons of the propanol side chain will resonate in the upfield region.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Number¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
13.75t6.561.8
21.95p6.5, 7.031.5
32.90t7.025.0
4' (Oxazole C2)---162.5
5' (Oxazole C4)7.85s-138.0
6' (Oxazole C5)7.10s-126.0
OH2.50 (variable)br s--

Note: Predicted data based on analogous structures and general NMR principles.

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY is expected to show correlations between the protons on adjacent carbons of the propanol side chain (H-1 with H-2, and H-2 with H-3).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal at ~3.75 ppm would correlate with the carbon signal at ~61.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations include those between the H-3 protons and the C-2' and C-4' carbons of the oxazole ring, confirming the attachment of the propanol side chain to the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, NOESY could reveal through-space interactions between the protons of the propanol chain and the protons of the oxazole ring, helping to define the preferred conformation of the side chain relative to the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₆H₉NO₂.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation of oxazole derivatives is often initiated by cleavage of the side chain or the ring itself clockss.org. A plausible fragmentation pattern for this compound would involve:

Loss of a water molecule from the molecular ion.

Alpha-cleavage of the C-C bond adjacent to the hydroxyl group.

Cleavage of the bond between the propyl chain and the oxazole ring.

Fragmentation of the oxazole ring.

Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
127[M]⁺
109[M - H₂O]⁺
98[M - CH₂OH]⁺
84[M - C₃H₅O]⁺
69[Oxazole ring fragment]⁺

Note: Predicted data based on general fragmentation patterns of alcohols and oxazole derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks would include C-H stretching vibrations of the alkyl chain and the oxazole ring (around 2850-3150 cm⁻¹), C=N and C=C stretching of the oxazole ring (around 1500-1650 cm⁻¹), and a C-O stretching vibration for the alcohol (around 1050 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the oxazole ring. The C=C and C=N stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
3200-3600O-H stretch (alcohol)IR
3100-3150C-H stretch (oxazole)IR, Raman
2850-2960C-H stretch (alkyl)IR, Raman
1600-1650C=N stretch (oxazole)IR, Raman
1500-1580C=C stretch (oxazole)IR, Raman
1050-1150C-O stretch (alcohol)IR

Note: Predicted data based on characteristic functional group frequencies.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the oxazole ring and the conformation of the propanol side chain. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. While specific data for this compound is not available, studies on other oxazole derivatives have provided detailed structural information, showing typical bond lengths for the C-O, C-N, and C-C bonds within the oxazole ring researchgate.netwestminster.ac.ukbuchkatalog.de.

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities or in complex mixtures.

High-Performance Liquid Chromatography (HPLC): Given the polar nature of the molecule due to the hydroxyl group and the nitrogen and oxygen atoms in the oxazole ring, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would likely provide good separation. The use of chiral stationary phases could also be employed to separate enantiomers if the molecule were chiral nih.govresearchgate.net.

Gas Chromatography (GC): Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. However, derivatization of the hydroxyl group, for example, by silylation, would increase its volatility and thermal stability, allowing for effective separation and quantification by GC.

Conformational Analysis through Spectroscopic Methods

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various spatial arrangements known as conformations. The study of these conformations is crucial as they can influence the molecule's physical, chemical, and biological properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for elucidating the preferred conformations of molecules in different states.

The conformational flexibility of this compound primarily arises from the rotation around three key single bonds: the C2-Cα bond linking the oxazole ring to the propyl chain, and the Cα-Cβ and Cβ-Cγ bonds within the propyl chain itself. The orientation of the hydroxyl group (O-H) also contributes to the conformational landscape.

While specific experimental studies on the conformational analysis of this compound are not extensively available in the literature, a detailed analysis can be extrapolated from studies on analogous structures, such as n-propanol and other substituted propanols. aanda.orgaanda.orgresearchgate.net The principles of NMR and IR spectroscopy allow for the prediction of how different conformers would be manifested in the spectra.

The propanol moiety can exist in different conformations, primarily described by the dihedral angles around the C-C bonds. For n-propanol, five conformers have been identified: Ga, Gg, Gg', Aa, and Ag, where 'G' and 'A' refer to gauche and anti arrangements of the C-C-C-O backbone, and the lowercase letters denote the orientation of the hydroxyl proton. aanda.orgaanda.orgillinois.eduarxiv.orgresearchgate.net It is expected that the propanol chain in this compound will exhibit similar conformational behavior, which can be further influenced by the bulky oxazole substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a particularly useful technique for conformational analysis, primarily through the examination of vicinal coupling constants (³J). The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³J values for the protons on the Cα, Cβ, and Cγ carbons, it is possible to deduce the preferred staggered conformations (anti or gauche) of the propyl chain.

For instance, a larger coupling constant between the protons on Cβ and Cγ would suggest a predominantly anti-periplanar arrangement, while smaller coupling constants would indicate a gauche relationship. The presence of the electronegative oxazole ring is expected to influence the chemical shifts of the adjacent protons, but the coupling constants remain a reliable indicator of the dihedral angles.

The following table illustrates hypothetical ¹H NMR data for two possible conformers of the Cβ-Cγ bond in this compound.

ConformerDihedral Angle (H-Cβ-Cγ-H)Predicted ³J(Hβ, Hγ) (Hz)
Anti~180°8 - 12
Gauche~60°2 - 4

Nuclear Overhauser Effect (NOE) spectroscopy can also provide valuable information about the spatial proximity of protons. For example, irradiation of the oxazole ring protons could lead to an NOE enhancement of the Cα protons, confirming the proximity of these groups. Similarly, NOE signals between the hydroxyl proton and protons on the Cγ carbon could indicate conformations where the chain folds back on itself, potentially stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the oxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is sensitive to the vibrational modes of a molecule, which can be influenced by its conformation. The O-H stretching vibration is particularly informative. In a non-polar solvent, a free (non-hydrogen-bonded) O-H group typically shows a sharp absorption band around 3600-3650 cm⁻¹. However, if intramolecular hydrogen bonding occurs between the hydroxyl group and the nitrogen atom of the oxazole ring, a new, broader absorption band is expected to appear at a lower frequency (typically 3200-3550 cm⁻¹). The relative intensities of these two bands can provide an estimate of the equilibrium population of the hydrogen-bonded and non-hydrogen-bonded conformers.

The C-O stretching vibration, usually observed in the 1000-1260 cm⁻¹ region, can also be affected by conformational changes. docbrown.info Different rotational isomers can lead to slight shifts in the position of this band.

The table below summarizes the expected IR absorption bands for different conformational states of this compound.

Vibrational ModeConformationExpected Wavenumber (cm⁻¹)
O-H StretchFree (non-hydrogen-bonded)~3600-3650 (sharp)
O-H StretchIntramolecular H-bonded~3200-3550 (broad)
C-O StretchAnti conformer~1050-1150
C-O StretchGauche conformerShifted from anti position

Computational and Theoretical Investigations of 3 1,3 Oxazol 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-(1,3-oxazol-2-yl)propan-1-ol at the atomic level. These methods provide insights into the molecule's stability, electronic distribution, and propensity to engage in chemical reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of oxazole (B20620) derivatives. irjweb.comresearchgate.net For this compound, calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. irjweb.comnih.gov

These studies focus on determining the optimized molecular geometry, which reveals bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. irjweb.com

Furthermore, DFT calculations are used to derive various chemical reactivity descriptors, as illustrated in the table below. These parameters help in predicting the reactive sites of the molecule.

ParameterDescriptionTypical Calculated Value (a.u.)
Ionization Potential (I)The minimum energy required to remove an electron from the molecule.Approximated by -EHOMO
Electron Affinity (A)The energy released when an electron is added to the molecule.Approximated by -ELUMO
Global Hardness (η)Measures the resistance to change in electron distribution.(I - A) / 2
Chemical Potential (μ)Represents the escaping tendency of electrons from an equilibrium system.-(I + A) / 2
Electrophilicity Index (ω)A measure of the energy lowering due to maximal electron flow.μ2 / (2η)

A Molecular Electrostatic Potential (MEP) map is also generated from DFT calculations. This map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. For this compound, the oxygen and nitrogen atoms of the oxazole ring are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. researchgate.net

Hartree-Fock (HF) Calculations

While DFT methods are more commonly employed, Hartree-Fock (HF) calculations represent an important ab initio approach for studying oxazole derivatives. researchgate.net HF theory provides a foundational understanding of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. Although it neglects electron correlation, leading to some systematic errors, HF calculations are valuable for obtaining initial geometries for more complex calculations and for providing a qualitative picture of the molecular orbitals. For this compound, HF calculations can be used to compare basic structural parameters and orbital energies with those obtained from DFT.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The propanol (B110389) side chain of this compound introduces significant conformational flexibility. Molecular Dynamics (MD) simulations are employed to explore the vast conformational space of the molecule. jcchems.com These simulations model the atomic motions over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

By simulating the molecule in a solvent, often water or an organic solvent, MD can identify the most stable conformers (rotamers) and the energy barriers between them. wikipedia.org This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. mdpi.com The simulations can reveal preferred orientations of the hydroxyl group relative to the oxazole ring and the flexibility of the aliphatic chain.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. doaj.org These theoretical shifts are typically calculated for the optimized geometry of this compound and are then compared to experimental spectra to confirm the structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. nih.gov These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, C=N and C=C stretches of the oxazole ring, and various C-H bending modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This method provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, typically involving transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, oxidation, or other transformations. researchgate.net Theoretical calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.

By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict the feasibility and rate of a reaction. For instance, the mechanism of esterification of the hydroxyl group could be investigated by locating the transition state for the nucleophilic attack of the alcohol on an acylating agent.

Computational Studies on Solvent Effects and Intermolecular Interactions

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This method allows for the calculation of molecular properties in a more realistic, solvated environment.

These studies can predict how properties like conformational equilibrium, reactivity, and spectroscopic signatures change in different solvents. nih.gov Furthermore, explicit solvent models, where individual solvent molecules are included in the simulation (often in MD or DFT cluster calculations), can provide detailed insights into specific intermolecular interactions, such as hydrogen bonding between the hydroxyl group or the oxazole nitrogen and solvent molecules.

Potential Applications of 3 1,3 Oxazol 2 Yl Propan 1 Ol in Advanced Materials and Catalysis

3-(1,3-oxazol-2-yl)propan-1-ol as a Ligand in Organometallic Catalysis

The nitrogen atom in the oxazole (B20620) ring and the oxygen atom of the hydroxyl group in this compound present potential coordination sites for metal ions, making it a candidate for use as a ligand in organometallic catalysis. The structure allows for the formation of chelate rings with a metal center, which can enhance the stability and catalytic activity of the resulting complex.

While the broader class of oxazole-containing compounds has been investigated as ligands, specific research into this compound in this context is not extensively documented. Studies on analogous structures, such as oxaprozin, which features a 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid structure, have shown that the oxazole moiety can effectively coordinate with various transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes have been characterized, but their catalytic applications were not the primary focus of the cited studies.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound would likely involve the reaction of the compound with a suitable metal salt in an appropriate solvent. The coordination could occur through the nitrogen of the oxazole ring and the deprotonated oxygen of the propanol (B110389) group, forming a stable chelate. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis, along with elemental analysis, would be crucial for the characterization of these potential complexes. However, specific examples of the design and synthesis of metal complexes using this compound as a ligand are not detailed in the currently available literature.

Evaluation in Polymerization Reactions

The potential of metal complexes bearing this compound as catalysts in polymerization reactions is an area that warrants investigation. For instance, vanadium complexes with ligands containing both oxazole and oxazoline (B21484) moieties have been successfully used as catalysts for ethylene (B1197577) and ethylene-norbornene copolymerization. These catalysts, when activated with an aluminum co-catalyst, have shown good activity. This suggests that metal complexes of this compound could potentially exhibit catalytic activity in olefin polymerization. A hypothetical evaluation would involve testing the catalytic performance of such complexes under various reaction conditions, including temperature, pressure, and monomer concentration, and characterizing the resulting polymers. At present, there is no direct experimental data available in the scientific literature on the evaluation of this compound-based metal complexes in polymerization reactions.

Exploration in Other Catalytic Transformations

Beyond polymerization, organometallic complexes are pivotal in a wide array of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand play a crucial role in determining the efficacy and selectivity of the catalyst. The specific electronic environment provided by the oxazole ring in this compound could influence the catalytic cycle in various organic reactions. However, a review of the current scientific literature does not yield specific studies where metal complexes of this compound have been explored for other catalytic transformations.

Incorporation of this compound into Polymeric Materials

The bifunctional nature of this compound, with its polymerizable oxazole ring and a reactive hydroxyl group, makes it a potential candidate for incorporation into polymeric materials. This could be achieved either by using it as a precursor for monomer synthesis or by employing it in post-polymerization modification reactions.

Precursor for Monomer Synthesis

Role in Cross-linking or Chain Extension Reactions

The oxazole ring, or more commonly the related oxazoline ring, can participate in ring-opening reactions, which can be utilized for cross-linking or chain extension of polymers. For instance, copolymers containing isopropenyl oxazoline have been patented as effective chain extenders for polycondensates like polyesters and polyamides. The reaction typically involves the opening of the oxazoline ring by the terminal functional groups of the polymer chains (e.g., carboxylic acids or amines), leading to an increase in molecular weight.

While this compound contains an oxazole ring, its reactivity in such reactions and its potential as a cross-linking or chain-extending agent has not been specifically reported. Further research would be necessary to determine if the oxazole ring in this compound can undergo similar ring-opening reactions under typical processing conditions and effectively link polymer chains.

Development of this compound for Fluorescent Probes and Optical Materials

The oxazole moiety in this compound is a key feature that points towards its potential use in the development of fluorescent probes and optical materials. Oxazole derivatives are known to exhibit fluorescence, a property that is highly sought after for various sensing and imaging applications. The emission of light by these molecules upon excitation can be sensitive to their local environment, allowing for the detection of specific analytes or changes in physical parameters.

The development of fluorescent probes often involves the strategic design of molecules where the fluorescence properties are modulated by the presence of a target species. The propanol group in this compound provides a convenient handle for attaching recognition units that can selectively bind to ions, small molecules, or biomacromolecules. Upon binding, the electronic properties of the oxazole fluorophore could be altered, leading to a detectable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" response forms the basis of a fluorescent sensor.

In the realm of optical materials, oxazole-containing compounds have been explored for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The inherent fluorescence of the oxazole ring system makes it a candidate for use as an emissive layer in such devices. The propanol side chain could be utilized to tune the solid-state packing and film-forming properties of the material, which are crucial for device performance. Furthermore, the hydroxyl group allows for the incorporation of this molecule into larger polymer structures, potentially leading to the creation of fluorescent polymers with tailored optical properties.

Table 1: Potential Photophysical Properties of Oxazole-Based Fluorophores

PropertyPotential Range/CharacteristicSignificance
Excitation Wavelength (λex)UV-Visible RegionDetermines the light source required to induce fluorescence.
Emission Wavelength (λem)Visible Region (e.g., Blue, Green)Dictates the color of the emitted light.
Quantum Yield (ΦF)Moderate to HighRepresents the efficiency of the fluorescence process.
Stokes ShiftVariableThe difference between excitation and emission maxima, important for minimizing self-absorption.

This table represents generalized potential properties of oxazole-based fluorophores, as specific data for this compound is not available.

Applications in Supramolecular Chemistry and Self-Assembly

The structure of this compound also lends itself to applications in the field of supramolecular chemistry and self-assembly. Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, ordered structures is a powerful tool for the bottom-up fabrication of functional nanomaterials.

The hydroxyl group of the propanol chain is a key functional group for directing self-assembly through hydrogen bonding. This interaction can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The oxazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions, which would further stabilize the resulting supramolecular architectures.

The self-assembly of this compound or its derivatives could lead to the formation of various nanostructures, such as nanofibers, vesicles, or gels. These materials could find applications in areas like drug delivery, tissue engineering, and catalysis. For instance, self-assembled nanostructures could encapsulate therapeutic agents, releasing them in a controlled manner. In catalysis, the ordered arrangement of molecules in a self-assembled material could create active sites with enhanced catalytic activity and selectivity.

The interplay between the hydrogen bonding capabilities of the propanol group and the π-stacking of the oxazole rings could be fine-tuned by modifying the molecular structure or by changing external conditions such as solvent or temperature. This responsiveness makes such systems interesting for the development of "smart" materials that can adapt to their environment.

Table 2: Potential Non-Covalent Interactions Involving this compound for Self-Assembly

Interaction TypeParticipating MoietyPotential Outcome
Hydrogen BondingPropanol (-OH group)Formation of directional intermolecular connections, leading to ordered structures.
π-π StackingOxazole RingStabilization of assembled structures through aromatic interactions.
Dipole-Dipole InteractionsOxazole Ring (heteroatoms)Contribution to the overall stability and packing of the supramolecular assembly.

This table illustrates the potential non-covalent interactions based on the chemical structure of this compound.

Future Directions and Research Perspectives for 3 1,3 Oxazol 2 Yl Propan 1 Ol

Exploration of Novel Synthetic Routes to 3-(1,3-oxazol-2-yl)propan-1-ol

While established methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel synthesis or the van Leusen reaction, provide a foundation, future research should focus on developing more efficient, selective, and sustainable routes to this compound. nih.govorganic-chemistry.org The goal is to improve yield, reduce reaction steps, and utilize milder conditions.

Key research avenues include:

Catalytic Approaches: Investigating novel transition-metal catalysts (e.g., copper, gold, palladium) for one-pot syntheses from readily available precursors like propargyl alcohols and amides could offer a more direct and atom-economical pathway. organic-chemistry.org

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved safety, and easier scalability.

Enzymatic Synthesis: Biocatalytic methods, employing enzymes like lipases or alcohol dehydrogenases, could offer high stereoselectivity and operate under environmentally benign aqueous conditions, particularly for derivatization of the propanol (B110389) moiety.

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Precursors Key Advantages Research Focus
Modified van Leusen Reactionγ-Hydroxybutyraldehyde, Tosylmethyl isocyanide (TosMIC)Well-established for oxazole formation, good functional group tolerance. nih.govOptimization for the specific substrate; use of ionic liquids as solvents. nih.gov
Catalytic CycloisomerizationN-(But-3-yn-1-yl)formamideHigh atom economy, potential for one-pot synthesis.Development of selective catalysts (e.g., Au, Pt) to favor 5-exo-dig cyclization.
Photochemical Synthesisγ-Azido-butyraldehyde, suitable coupling partnerCan proceed under mild, ambient conditions.Exploring suitable photosensitizers and reaction conditions to control regioselectivity.
Flow Chemistry SynthesisContinuous feed of precursors (e.g., an amino alcohol and an orthoester)Enhanced heat and mass transfer, improved safety, potential for automation.Reactor design, optimization of flow rates, temperature, and catalyst immobilization.

Systematic Study of Reactivity with Diverse Reagents

A comprehensive understanding of the reactivity of this compound is crucial for its application as a building block in organic synthesis. The presence of both the nucleophilic alcohol and the multifaceted oxazole ring suggests a rich and complex chemical behavior that warrants systematic investigation.

Future studies should focus on:

Alcohol Group Transformations: A thorough exploration of reactions involving the primary alcohol, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with various acylating agents, and conversion to halides or ethers.

Oxazole Ring Chemistry: Investigating the reactivity of the oxazole ring itself. This includes electrophilic substitution (e.g., halogenation, nitration), behavior in cycloaddition reactions (e.g., Diels-Alder), and susceptibility to ring-opening under acidic or basic conditions.

Chemoselectivity: Studying the selective reaction of one functional group in the presence of the other. For example, developing conditions to protect the alcohol while modifying the oxazole ring, or vice versa.

Functional Group Reaction Type Example Reagents Potential Products
Propan-1-olOxidationPCC, DMP, TEMPO3-(1,3-oxazol-2-yl)propanal, 3-(1,3-oxazol-2-yl)propanoic acid
Propan-1-olEsterificationAcyl chlorides, Carboxylic acids (Fischer)Ester derivatives
Propan-1-olEtherificationAlkyl halides (Williamson), Alcohols (acid-catalyzed)Ether derivatives
Oxazole RingElectrophilic SubstitutionNBS, Br₂, HNO₃/H₂SO₄Bromo- or nitro-substituted oxazole derivatives
Oxazole RingLithiation/Metalationn-BuLi, LDAFunctionalization at C4 or C5 positions
Oxazole RingCycloadditionDienophiles (e.g., maleic anhydride)Bicyclic adducts

High-Throughput Screening for Material Science Applications

Oxazole derivatives are known to possess interesting photophysical and electronic properties, making them candidates for applications in material science, such as in organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors. globalresearchonline.netresearchgate.net High-throughput screening (HTS) methodologies could rapidly accelerate the discovery of new materials based on the this compound scaffold.

Future research should involve:

Combinatorial Library Synthesis: Creating a large library of derivatives by systematically modifying the oxazole ring and the propanol tail with different functional groups.

Automated Property Measurement: Employing automated systems to screen the library for key properties such as fluorescence quantum yield, absorption/emission spectra, thermal stability, and conductivity. nih.gov

Polymer Integration: Investigating the incorporation of this compound as a monomer or functional pendant group in polymers to develop new materials with tailored optical or electronic properties.

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

To fully understand the reaction mechanisms and dynamics involving this compound, advanced spectroscopic techniques for in-situ monitoring are essential. These methods can provide real-time information on the formation of intermediates, transition states, and final products.

Prospective research directions include:

Process Analytical Technology (PAT): Utilizing in-situ FT-IR and Raman spectroscopy to monitor reaction progress in real-time, enabling precise control and optimization of synthetic processes.

Time-Resolved Spectroscopy: Employing techniques like pump-probe spectroscopy to study the excited-state dynamics of fluorescent derivatives, which is crucial for designing optoelectronic materials.

Advanced NMR Techniques: Using methods like Diffusion Ordered Spectroscopy (DOSY) to study intermolecular interactions and complex formation in solution without the need for crystallization. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Applying these tools to this compound could involve:

Predictive Modeling: Training ML models on data from HTS experiments to predict the properties of novel, virtual derivatives, thereby guiding synthetic efforts toward compounds with desired characteristics.

Computer-Aided Synthesis Planning (CASP): Using retrosynthesis software to propose novel and efficient synthetic routes to complex target molecules starting from this compound. researchgate.net

Reaction Optimization: Developing algorithms that can predict optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts, reducing the need for extensive empirical experimentation. researchgate.net

Sustainable and Scalable Production Methods for this compound for Industrial Relevance

For any compound to have industrial impact, its production must be sustainable and scalable. Future research must address the environmental footprint and economic viability of synthesizing this compound.

Key areas for development include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1,3-oxazol-2-yl)propan-1-ol?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the oxazole ring, followed by hydroxylation to introduce the propanol moiety. For example, cyclization of appropriate precursors (e.g., β-keto esters or nitriles) with hydroxylamine derivatives can yield the oxazole core. Subsequent reduction or functionalization steps (e.g., using sodium borohydride) introduce the propanol group. Reaction conditions (e.g., solvent, temperature) are critical for optimizing yield and purity .
  • Key Data :

  • Example reagent: Hydroxylamine hydrochloride for oxazole ring formation.
  • Reduction agents: NaBH₄ or LiAlH₄ for alcohol group introduction.

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features like the oxazole ring and propanol chain. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3285 cm⁻¹). X-ray crystallography may resolve stereochemistry in enantiopure forms .
  • Key Data :

  • ¹³C NMR (CD₃OD): δ ≈ 164.5 (oxazole C2), 69.7 (propanol CH₂) .
  • HRMS: [M+H]⁺ calculated for C₆H₉NO₂: 127.0633; observed: 127.0630 .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution (e.g., lipases) enable enantioselective synthesis. For instance, asymmetric hydrogenation of ketone intermediates or kinetic resolution of racemic mixtures can yield enantiopure forms with >98% enantiomeric excess (ee). Reaction monitoring via chiral HPLC ensures purity .
  • Key Data :

  • Example: (R)-enantiomer: [α]D²⁷ +12.8° (c 1.0, MeOH) .

Q. What reaction mechanisms govern the oxidation of this compound?

  • Methodological Answer : Oxidation of the primary alcohol group (e.g., using KMnO₄ or CrO₃) proceeds via a two-step mechanism: (1) Formation of an aldehyde intermediate, followed by (2) further oxidation to propanoic acid. Steric hindrance from the oxazole ring may slow the reaction, requiring optimized conditions (e.g., acidic media) .
  • Key Data :

  • Major product: 3-(1,3-oxazol-2-yl)propanoic acid (CAS: 923825-01-8) .

Q. How do structural modifications influence the biological activity of this compound?

  • Methodological Answer : Substituents on the oxazole ring (e.g., electron-withdrawing groups like halogens) enhance bioactivity by improving binding to enzymes (e.g., SSAO inhibition). SAR studies show that elongation of the propanol chain increases hydrophilicity, altering pharmacokinetics. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets .
  • Key Data :

  • IC₅₀ for SSAO inhibition: Modified derivatives (e.g., 4,5-diphenyl substitution) show ~10 nM activity .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies using HPLC reveal degradation under strong acidic (pH <3) or basic (pH >10) conditions, with hydrolysis of the oxazole ring. Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Storage recommendations: -20°C under inert atmosphere to prevent oxidation .

Q. What computational methods predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model reaction pathways, such as nucleophilic substitution at the oxazole C2 position. Molecular dynamics simulations assess solvation effects and conformational stability .

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For example, higher yields (90% vs. 70%) are achieved using anhydrous THF instead of ethanol due to reduced side reactions .

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